REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].Cl[CH:5]=[C:6]([Cl:10])[C:7](=[O:9])[CH3:8].[CH3:11][OH:12]>>[Cl:10][CH:6]([C:7](=[O:9])[CH3:8])[CH:5]([O:12][CH3:11])[O:2][CH3:1] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
297 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
695 g
|
Type
|
reactant
|
Smiles
|
ClC=C(C(C)=O)Cl
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 0° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued at 0° C. for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
to stir at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for an hour
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
FILTRATION
|
Details
|
(filter aid)
|
Type
|
CUSTOM
|
Details
|
to remove salts
|
Type
|
WASH
|
Details
|
washing with fresh methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo to a slurry which
|
Type
|
WASH
|
Details
|
washed in turn with water, saturated sodium bicarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The extract is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a residual oil which
|
Type
|
DISTILLATION
|
Details
|
is distilled in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(OC)OC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 628 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |